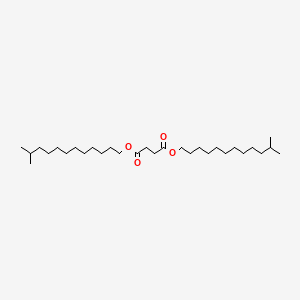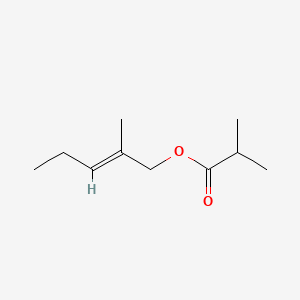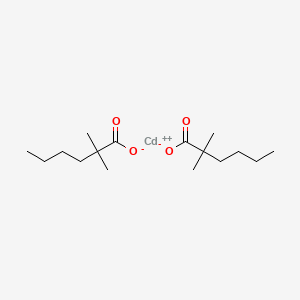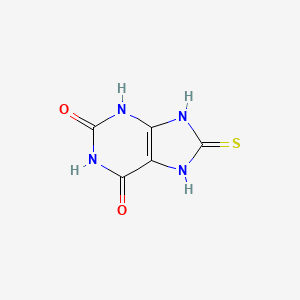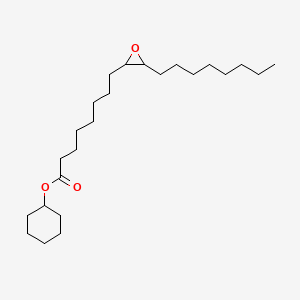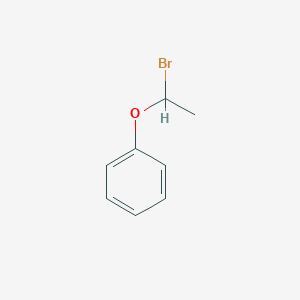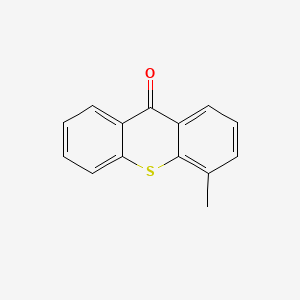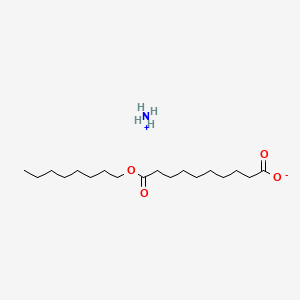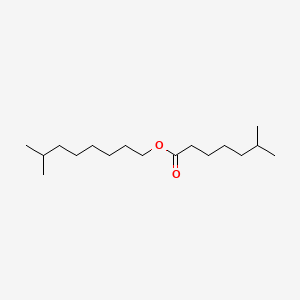
Isononyl isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isononyl isooctanoate is an ester compound formed from the reaction between isononyl alcohol and isooctanoic acid. It is a clear, odorless liquid known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. This compound is valued for its ability to provide a silky, smooth feel to the skin without leaving a greasy residue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isononyl isooctanoate is typically synthesized through an esterification reaction between isononyl alcohol and isooctanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction mixture is then neutralized, washed with water, and subjected to reduced pressure distillation to obtain the pure ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid super acid catalysts, such as multi-walled carbon nanotubes supported with rare earth oxides and sulfate ions. This method enhances the catalytic activity and efficiency of the esterification reaction, resulting in higher yields and reduced side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Isononyl isooctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and isooctanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products
Hydrolysis: Isononyl alcohol, isooctanoic acid
Transesterification: New ester (e.g., methyl isooctanoate), alcohol (e.g., isononyl alcohol)
Applications De Recherche Scientifique
Isononyl isooctanoate is widely used in various scientific research applications due to its unique properties. In chemistry, it serves as a model compound for studying esterification and hydrolysis reactions. In biology and medicine, it is used in the formulation of skincare products to investigate its effects on skin hydration and barrier function . Additionally, it is employed in the development of cosmetic formulations to enhance the texture and spreadability of products .
Mécanisme D'action
The primary mechanism of action of isononyl isooctanoate in skincare products is its ability to form a semi-occlusive film on the skin’s surface. This film helps to retain moisture, reduce transepidermal water loss, and improve skin hydration. The compound’s emollient properties also contribute to its ability to soften and smooth the skin .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isononyl isononanoate
- Cetearyl isononanoate
- Ethylhexyl isononanoate
Comparison
Isononyl isooctanoate is similar to isononyl isononanoate in terms of its emollient properties and applications in skincare products. this compound is unique due to its specific combination of isononyl alcohol and isooctanoic acid, which imparts distinct sensory characteristics and compatibility with other cosmetic ingredients .
Propriétés
Numéro CAS |
93894-42-9 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
7-methyloctyl 6-methylheptanoate |
InChI |
InChI=1S/C17H34O2/c1-15(2)11-7-5-6-10-14-19-17(18)13-9-8-12-16(3)4/h15-16H,5-14H2,1-4H3 |
Clé InChI |
RRLDONAYBXVAIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



